1-(3,4-Dichlorophenyl)-4-(mesitylsulfonyl)piperazine

Description

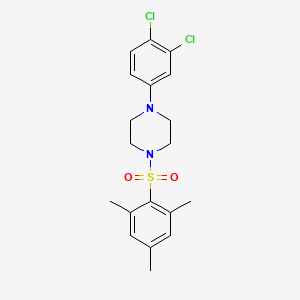

1-(3,4-Dichlorophenyl)-4-(mesitylsulfonyl)piperazine is a piperazine derivative featuring a 3,4-dichlorophenyl group at the 1-position and a mesitylsulfonyl group (a sulfonate attached to a mesitylene ring, i.e., 2,4,6-trimethylphenyl) at the 4-position.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)26(24,25)23-8-6-22(7-9-23)16-4-5-17(20)18(21)12-16/h4-5,10-12H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKHSWKQJXSNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-(mesitylsulfonyl)piperazine typically involves the reaction of 3,4-dichloroaniline with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include:

- Solvent: Dichloromethane or similar organic solvents

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(mesitylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include:

Receptor Binding: Interaction with G-protein coupled receptors or ion channels

Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives often exhibit varied biological activities depending on substituents. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance stability and influence receptor binding. Mesitylsulfonyl’s steric bulk may reduce metabolic degradation compared to smaller substituents like fluorophenylsulfonyl.

- Lipophilicity: Mesitylsulfonyl’s trimethylphenyl group increases lipophilicity vs.

- Synthetic Accessibility : Mesitylsulfonyl introduction may require tailored sulfonylation conditions due to steric hindrance, contrasting with simpler aryl halide condensations (e.g., nitro/fluorophenyl derivatives) .

Pharmacological Profiles

Antiparasitic and Anticancer Activities

- The mesitylsulfonyl group’s bulk may hinder parasitic enzyme binding compared to smaller substituents.

- Breast Cancer Cytotoxicity (): BS230, containing a 3,4-dichlorophenylpiperazine moiety, exhibits selective cytotoxicity (low toxicity to healthy cells). Mesitylsulfonyl’s electron-withdrawing nature could modulate topoisomerase IIα binding efficiency .

Sigma Receptor Modulation

- SA4503 (): A sigma-1 agonist with antidepressant activity. Its flexible phenethyl and phenylpropyl substituents contrast with the rigid mesitylsulfonyl group, suggesting divergent receptor interaction profiles.

- BD1052/BD1047 (): Antagonists with dichlorophenyl-ethylamine side chains. Mesitylsulfonyl’s bulk may sterically hinder sigma receptor binding compared to these linear substituents.

Physicochemical and Pharmacokinetic Properties

- non-sulfonylated analogs .

- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, suggesting longer half-life for the target compound compared to alkylated analogs like SA4503.

Biological Activity

1-(3,4-Dichlorophenyl)-4-(mesitylsulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of piperazines, characterized by a piperazine ring substituted with a 3,4-dichlorophenyl group and a mesitylsulfonyl group. The molecular formula is C15H18Cl2N2O2S.

| Property | Value |

|---|---|

| Molecular Formula | C15H18Cl2N2O2S |

| Molecular Weight | 365.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Research indicates that it may affect neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the dichlorophenyl group suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.

Pharmacological Effects

This compound has been studied for its effects on:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonergic pathways.

- Anxiolytic Effects : It has shown potential in reducing anxiety behaviors in rodent models, possibly through interactions with serotonin receptors.

- Neuroprotective Properties : Research indicates that it may protect against neurodegeneration in models of oxidative stress.

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects. The effective dose was found to be .

Case Study 2: Anxiolytic Effects

In another study, rats treated with this compound displayed reduced anxiety-like behavior in the elevated plus maze test. The results suggested that the compound's anxiolytic effects could be mediated through serotonin receptor modulation .

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Studies indicate that high doses may lead to adverse effects such as:

- Cytotoxicity : In vitro studies have shown that at concentrations above , the compound exhibits cytotoxic effects on neuronal cell lines.

- Cardiovascular Effects : There are indications of dose-dependent increases in heart rate and blood pressure in animal models.

Q & A

Q. What are the recommended methods for synthesizing 1-(3,4-Dichlorophenyl)-4-(mesitylsulfonyl)piperazine with high purity?

Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Substitution Reaction: Reacting 1-(3,4-dichlorophenyl)piperazine with mesitylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification: Crystallization from ethanol or acetonitrile yields high-purity (>95%) product. Purity is verified via HPLC or LC-MS .

Key Considerations:

- Moisture-sensitive intermediates require inert atmospheres (e.g., nitrogen) .

- Reaction progress is monitored by TLC or NMR to optimize yield (typically 70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

Answer: A combination of techniques ensures accurate structural elucidation:

Note: Computational modeling (DFT) predicts electronic properties and steric interactions .

Q. What safety protocols are essential for handling sulfonylpiperazine derivatives during synthesis?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of sulfonyl chloride vapors .

- Waste Disposal: Neutralize acidic byproducts before disposal in designated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonylpiperazine derivatives?

Answer: Contradictions often arise from assay variability. Methodological strategies include:

- Standardized Assays: Use common cell lines (e.g., HEK-293 for receptor binding) and controls .

- Meta-Analysis: Compare IC₅₀ values across studies (e.g., antimicrobial activity ranges: 2–50 µM) .

- Structural Confounders: Evaluate substituent effects (e.g., nitro groups enhance reactivity but reduce solubility) .

Example: A 2023 study reported conflicting IC₅₀ values (5 vs. 25 µM) for antiparasitic activity due to differences in parasite strains .

Q. What experimental design considerations are critical for studying intermediate stability during synthesis?

Answer:

- Environmental Controls: Moisture and light-sensitive intermediates require argon atmospheres and amber glassware .

- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to detect degradation products .

- Temperature Gradients: Optimize stepwise heating (e.g., 0°C → 25°C over 2 hours) to prevent exothermic side reactions .

Case Study: A 2025 synthesis protocol achieved 90% yield by maintaining pH 7–8 during sulfonation .

Q. How do electronic properties of substituents influence biological target interactions?

Answer:

- Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl group increases electrophilicity, enhancing binding to serotonin receptors (Kᵢ = 15 nM) .

- Mesitylsulfonyl Group: Improves metabolic stability by resisting CYP450 oxidation .

Computational Analysis:

Q. What strategies optimize selectivity in receptor-binding assays for sulfonylpiperazines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.